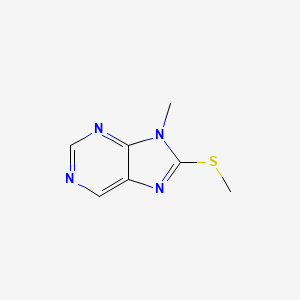
9H-Purine, 9-methyl-8-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 9-methyl-8-(methylthio)-: is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-methyl-8-(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purine with methyl iodide in the presence of a base to introduce the methyl group at the 9-position. The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methylthio group, where various nucleophiles can replace the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Purine, 9-methyl-8-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme mechanisms involving purine metabolism.
Medicine: In medicine, derivatives of purine are often explored for their potential therapeutic properties
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also find applications in the design of novel catalysts.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 9-methyl-8-(methylthio)- is not fully understood. it is believed to interact with various molecular targets through its purine ring system. The methyl and methylthio groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
9H-Purine, 8-methylthio-: Similar structure but lacks the methyl group at the 9-position.
9H-Purine, 9-methyl-: Similar structure but lacks the methylthio group at the 8-position.
6-(Substitutedamino)-purines: These compounds have various substituents at the 6-position and exhibit different chemical and biological properties.
Uniqueness: 9H-Purine, 9-methyl-8-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.
Propiedades
Número CAS |
24851-51-2 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
9-methyl-8-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-6-5(3-8-4-9-6)10-7(11)12-2/h3-4H,1-2H3 |
Clave InChI |
CHVNAJCSHLYMRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC=C2N=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




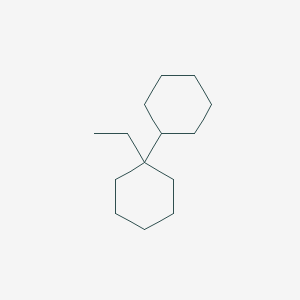
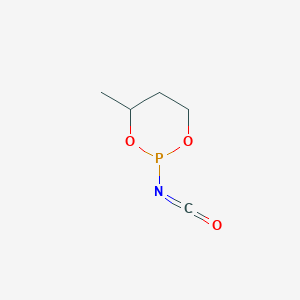


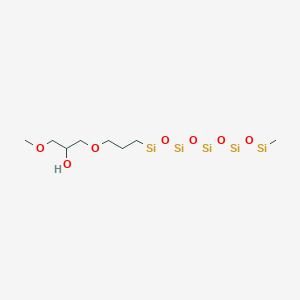
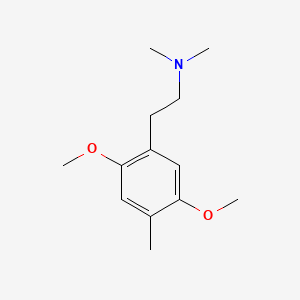
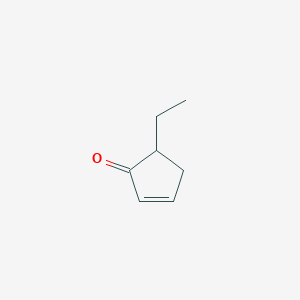
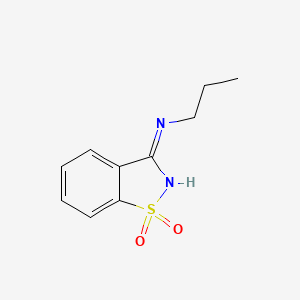
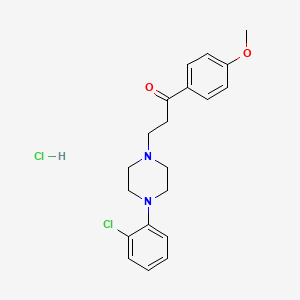
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)


